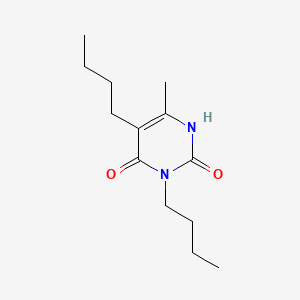

3,5-Dibutyl-6-methyluracil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

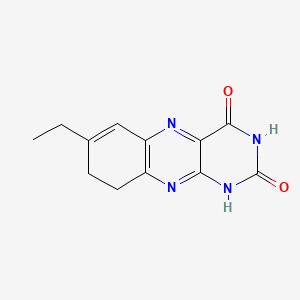

3,5-ジブチル-6-メチルウラシルは、RNAに含まれるピリミジン塩基であるウラシルの誘導体です。この化合物は、ウラシル環の3位と5位にブチル基が置換され、6位にメチル基が置換されていることを特徴としています。 3,5-ジブチル-6-メチルウラシルの分子式はC13H22N2O2で、分子量は238.33 g/molです .

2. 製法

合成経路と反応条件

3,5-ジブチル-6-メチルウラシルの合成は、さまざまな方法によって達成できます。一般的なアプローチの1つは、ウラシル誘導体のアルキル化です6位にあるメチル基は、ヨウ化メチルと適切な塩基を用いたメチル化反応によって導入することができます .

工業的製造方法

3,5-ジブチル-6-メチルウラシルの工業的製造には、通常、大規模なアルキル化とメチル化反応が伴います。これらのプロセスは、最終生成物の収率と純度を高く保つために、温度、圧力、反応時間を精密に制御した反応器で行われます。 連続フロー反応器や自動化システムを使用することで、製造プロセスの効率性とスケーラビリティをさらに向上させることができます .

3. 化学反応解析

反応の種類

3,5-ジブチル-6-メチルウラシルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するオキソ誘導体に変換することができます。

還元: 還元反応では、カルボニル基をヒドロキシル基に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってオキソ誘導体が生成され、還元によってヒドロキシル化された化合物が生成されます。 置換反応は、さまざまな官能基を持つさまざまな誘導体をもたらす可能性があります .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibutyl-6-methyluracil can be achieved through various methods One common approach involves the alkylation of uracil derivativesThe methyl group at the 6 position can be introduced through methylation reactions using methyl iodide and a suitable base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation and methylation reactions. These processes are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

3,5-Dibutyl-6-methyluracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the butyl or methyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of derivatives with different functional groups .

科学的研究の応用

3,5-ジブチル-6-メチルウラシルは、科学研究においていくつかの応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、および反応機構を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、核酸アナログとその酵素やその他の生体分子との相互作用に関する研究に使用されます。

医学: 3,5-ジブチル-6-メチルウラシルの研究には、その構造が核酸塩基と類似していることから、抗ウイルス剤や抗癌剤としての可能性が含まれています。

作用機序

3,5-ジブチル-6-メチルウラシルの作用機序には、核酸代謝に関与する酵素など、特定の分子標的との相互作用が含まれます。この化合物は、天然の核酸塩基を模倣することで、これらの酵素の活性を阻害または変化させることができます。 これにより、DNAとRNAの合成が阻害される可能性があり、これが抗ウイルス剤および抗癌剤としての潜在的な特性の根拠となっています .

6. 類似の化合物との比較

類似の化合物

6-メチルウラシル: 構造は似ていますが、3位と5位のブチル基がありません。

5-フルオロウラシル: ブチル基の代わりに5位にフッ素原子を持つ、よく知られた抗癌剤です。

1,3-ジメチルウラシル: ブチル基の代わりに1位と3位にメチル基を持っています

独自性

3,5-ジブチル-6-メチルウラシルは、3位と5位にブチル基が存在することが特徴であり、これは他のウラシル誘導体と比較して化学的性質と生物学的活性を大きく変化させる可能性があります。 これらの修飾は、親油性を高める可能性があり、医薬品化学や創薬において特定の用途に適しています .

類似化合物との比較

Similar Compounds

6-Methyluracil: Similar in structure but lacks the butyl groups at the 3 and 5 positions.

5-Fluorouracil: A well-known anticancer agent with a fluorine atom at the 5 position instead of a butyl group.

1,3-Dimethyluracil: Contains methyl groups at the 1 and 3 positions instead of butyl groups

Uniqueness

3,5-Dibutyl-6-methyluracil is unique due to the presence of butyl groups at the 3 and 5 positions, which can significantly alter its chemical properties and biological activity compared to other uracil derivatives. These modifications can enhance its lipophilicity, making it more suitable for certain applications in medicinal chemistry and drug development .

特性

CAS番号 |

92107-30-7 |

|---|---|

分子式 |

C13H22N2O2 |

分子量 |

238.33 g/mol |

IUPAC名 |

3,5-dibutyl-6-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H22N2O2/c1-4-6-8-11-10(3)14-13(17)15(12(11)16)9-7-5-2/h4-9H2,1-3H3,(H,14,17) |

InChIキー |

LTWFGDJPJOTHQE-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=C(NC(=O)N(C1=O)CCCC)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。